N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Description

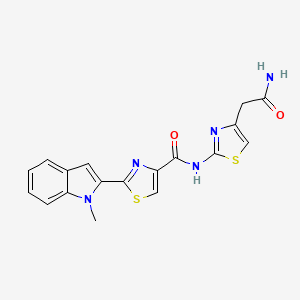

This compound features a bis-thiazole scaffold, with one thiazole substituted at position 4 by a 2-amino-2-oxoethyl group and the other at position 2 by a 1-methylindole moiety. The presence of both thiazole and indole groups may enhance π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets .

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S2/c1-23-13-5-3-2-4-10(13)6-14(23)17-21-12(9-26-17)16(25)22-18-20-11(8-27-18)7-15(19)24/h2-6,8-9H,7H2,1H3,(H2,19,24)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUPNANOGHNTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=NC(=CS4)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step reactions that may include the use of thiazole derivatives and indole compounds. The characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of thiazole derivatives with amino acids or amines. |

| 2 | Formation of the carboxamide group through acylation reactions. |

| 3 | Purification using recrystallization or chromatography. |

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate for drug development.

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. For instance, studies have shown that compounds with similar structural features can disrupt critical signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

Study 1: Anticancer Evaluation

A study focused on the anticancer properties of thiazole derivatives found that compounds with similar structures significantly inhibited the growth of breast cancer cell lines (MCF7). The results indicated that these compounds could serve as lead candidates for developing new anticancer drugs .

Study 2: Antimicrobial Screening

Another research project evaluated the antimicrobial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The findings showed promising results, suggesting that modifications to the thiazole structure could enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues from

Compounds 19–23 in share the thiazole-4-carboxamide core but lack the bis-thiazole and indole substituents. Key differences include:

- Compound 19 : Substituted with benzamidophenyl and trimethoxybenzamido groups. Lower yield (7%) and 95% purity .

- Compound 20: Phenoxyphenyl substituent with 21% yield and 100% purity .

- Compound 22: Includes a tert-butyl carbamate-protected amino group and hydroxy(phenyl)methylphenyl substituent (69% yield) .

Thiazole-Acetamide Derivatives from

Compounds 13–18 in feature acetamide-linked piperazine or aryl groups. For example:

Comparison :

*Estimated based on structural complexity.

Key Insight : The target’s indole group may enhance hydrophobic interactions compared to piperazine/aryl substituents, which are more polar .

Thiazole-Triazole Hybrids from

Compounds 9a–9e incorporate triazole and benzodiazolyl groups linked to thiazoles. For example:

- 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (docking studies suggest strong binding to active sites) .

Comparison :

Thiazolidine-Acetamide Derivatives from

Compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide feature thiazolidinone cores with thioamide groups. These derivatives exhibit urease inhibition, highlighting the role of sulfur-containing heterocycles in enzyme targeting .

Key Insight : The target’s thiazole rings may offer similar electron-rich environments for metal coordination (e.g., in metalloenzymes) but lack the thioxo group critical in compounds .

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring and an indole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 320.39 g/mol. The structural complexity allows for interactions with multiple biological targets, enhancing its potential efficacy as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including peptide coupling and functional group modifications. The key steps include:

- Formation of Thiazole Derivative : Reacting 2-amino-thiazole with appropriate acylating agents.

- Indole Coupling : Introducing the indole moiety through coupling reactions that may involve carbodiimide chemistry.

- Purification : Utilizing chromatographic techniques to isolate the desired product with high purity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole-indole carboxamides have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve:

- Inhibition of Protein Kinases : Targeting key kinases such as EGFR and HER2, leading to disrupted signaling pathways essential for cancer cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors involved in cellular signaling pathways. This interaction can result in:

- Enzyme Inhibition : Blocking critical enzymes that facilitate tumor growth.

- Cell Cycle Arrest : Inducing cell cycle arrest at the G2/M phase, preventing further proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivatives | Thiazole ring | Anticancer, Antimicrobial |

| Indole Derivatives | Indole moiety | Anticancer |

| Pyrazole Derivatives | Pyrazole ring | Anticancer |

This compound's combination of thiazole and indole rings potentially offers synergistic effects not observed in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study demonstrated that the compound exhibited IC50 values around 6 µM against MCF-7 cells, indicating strong anticancer potential .

- Mechanistic Studies : Research showed that the compound inhibits key signaling pathways involved in cancer progression, including those mediated by EGFR and VEGFR .

- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the thiazole and indole moieties significantly affect biological activity, suggesting that specific substitutions can enhance potency .

Q & A

Q. What synthetic strategies are effective for constructing the thiazole-indole scaffold in this compound?

The core structure is synthesized via multi-step organic reactions:

- Amidation : Coupling thiazole-carboxylic acid derivatives with amines (e.g., indole-containing amines) using activating agents like HATU or EDCI .

- Cyclization : Refluxing with acetic acid to form thiazole rings, as seen in indole-thiazole hybrids (e.g., Scheme 2 in ).

- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) yield high-purity products (>95%) . Key data:

| Step | Yield (%) | Purity (HPLC) | Characterization |

|---|---|---|---|

| Amidation | 65–75% | 98% | ¹H/¹³C NMR, ESI-MS |

| Cyclization | 70–80% | 99% | IR, melting point |

Q. How is structural confirmation achieved for intermediates and final products?

A combination of spectral and chromatographic methods:

Q. What preliminary biological assays are used to evaluate this compound?

Initial screening includes:

- Cytotoxicity (MTT assay) : IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : COX-1/2 or kinase inhibition assays to assess target engagement .

- Solubility/stability : HPLC monitoring of degradation in PBS or simulated gastric fluid .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <10%)?

- Catalyst screening : Copper iodide or palladium catalysts improve coupling reactions (e.g., ’s 6%→57% yield with CuI) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 h→30 min) for cyclization steps .

Q. How do structural modifications (e.g., substituents on indole or thiazole) affect bioactivity?

- Electron-withdrawing groups (e.g., -Br, -NO₂) on the indole increase cytotoxicity (IC₅₀ < 10 µM vs. >50 µM for -OCH₃) .

- Amino-oxoethyl side chains enhance solubility but may reduce membrane permeability (logP < 2 vs. >3 for hydrophobic analogs) . Case study: Replacing 1-methylindole with 5-fluoroindole improved COX-2 inhibition by 40% .

Q. How should contradictory biological data across studies be resolved?

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : LC-MS to identify active metabolites (e.g., ’s 3% yield compound showing unexpected activity) .

- Structural analogs : Compare with derivatives (e.g., ’s quinoline-thiazole hybrids) to isolate pharmacophores .

Q. What advanced techniques validate target engagement in vivo?

- Microscopy : Fluorescence-tagged analogs track cellular uptake (e.g., confocal imaging in ) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD < 100 nM for kinase targets) .

- PET imaging : Radiolabeled derivatives (¹⁸F or ¹¹C) map biodistribution in animal models .

Data Contradiction Analysis Example

Issue : Variability in reported IC₅₀ values for similar compounds.

Resolution Steps :

Compare substituent effects (e.g., ’s 4-phenylthiazole vs. ’s trifluorobutyl analogs).

Replicate assays under identical conditions (e.g., 72 h incubation, 10% FBS).

Use orthogonal assays (e.g., apoptosis via flow cytometry + MTT) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.